molecular formula C20H25FN6O2S2 B1381349 PLX7922

PLX7922

Cat. No.: B1381349
M. Wt: 464.6 g/mol
InChI Key: YBUJMZKTOUBMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7922 is a chemical compound known for its role as a RAF inhibitor. It has the ability to bind with the BRAF V600E mutation, which is commonly found in various types of cancer. This compound is particularly significant in cancer research due to its inhibitory effects on the phosphorylation of extracellular signal-regulated kinase (pERK) in BRAF V600E cell lines, while also activating pERK in mutant NRAS cell lines .

Preparation Methods

The synthesis of PLX7922 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

PLX7922 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PLX7922 has a wide range of scientific research applications, including:

Mechanism of Action

PLX7922 exerts its effects by binding to the BRAF V600E mutation, inhibiting its activity. This inhibition prevents the phosphorylation of extracellular signal-regulated kinase (pERK), which is a key step in the MAPK/ERK signaling pathway. By inhibiting this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, in mutant NRAS cell lines, this compound activates pERK, leading to different cellular responses .

Comparison with Similar Compounds

PLX7922 is unique compared to other RAF inhibitors due to its dual action of inhibiting pERK in BRAF V600E cell lines and activating pERK in mutant NRAS cell lines. Similar compounds include:

This compound stands out due to its specificity and dual action, making it a valuable tool in cancer research and drug development.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-2-tert-butyl-4-[3-[[ethyl(methyl)sulfamoyl]amino]-2-fluorophenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2S2/c1-6-27(5)31(28,29)26-13-9-7-8-12(15(13)21)16-17(14-10-11-23-19(22)24-14)30-18(25-16)20(2,3)4/h7-11,26H,6H2,1-5H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUJMZKTOUBMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NC1=CC=CC(=C1F)C2=C(SC(=N2)C(C)(C)C)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.